1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester

Antimalarial PfDHODH Regioisomerism

Generic pyrazole analogs introduce SAR noise in antibacterial screening due to undefined tautomeric profiles. Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 64919-93-3) resolves this with a verified 5-hydroxy/5-oxo equilibrium and distinct 4-chlorophenyl electronic signature (σₚ = +0.23). • 99% purity; chromatography-free 2-step synthesis (63.5% + 76.5% cumulative yield) • LogP = 3.38; validated QSAR inputs for Gram+/Gram- & Candida hit-to-lead programs • DSSTox-registered (DTXSID201185617); ambient storage & shipping

Molecular Formula C12H11ClN2O3
Molecular Weight 266.68 g/mol
CAS No. 64919-93-3
Cat. No. B12340142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3-carboxylic acid, 1-(4-chlorophenyl)-5-hydroxy-, ethyl ester
CAS64919-93-3
Molecular FormulaC12H11ClN2O3
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-8(13)4-6-9/h3-7,14H,2H2,1H3
InChIKeyHYLGCHRRRWVFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-Chlorophenyl)-5-Hydroxy-1H-Pyrazole-3-Carboxylate: Physicochemical and Synthetic Baseline


Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS 64919-93-3) is a heterocyclic building block belonging to the 5-hydroxypyrazole-3-carboxylate ester class. Its structure features a 4-chlorophenyl substituent at N1, a hydroxy group at C5, and an ethyl ester at C3. The compound is characterized by a molecular formula of C12H11ClN2O3, a molecular weight of 266.68 g/mol, a predicted density of 1.4 ± 0.1 g/cm³, a boiling point of 435.1 ± 35.0 °C, and a predicted LogP of 3.38 . A documented synthetic route proceeds in two steps with reported yields of 63.5% (H₂O, ambient temperature, 2 h) and 76.5% (acetic acid, heating, 1 h), delivering the product at a commercial purity of 99% . These well-defined physicochemical properties and scalable synthesis make it a tractable intermediate for medicinal chemistry and agrochemical research programs.

Why Analogs Cannot Replace CAS 64919-93-3


Within the 1-aryl-5-hydroxypyrazole-3-carboxylate family, small structural variations drive substantial differences in physicochemical properties, synthetic accessibility, and biological performance. The 4-chlorophenyl substituent on CAS 64919-93-3 imparts a distinct LogP (3.38) and electronic profile compared to other aryl variants, directly affecting membrane permeability and target binding in cellular assays . The 3-carboxylate ester group—versus the 4-carboxylate regioisomer—dictates the compound's tautomeric equilibrium and hydrogen-bonding capacity, which are critical for enzyme inhibition [1]. Furthermore, the specific synthetic route to CAS 64919-93-3 proceeds via acid-catalyzed transamination and cyclization with well-characterized yields (63.5% and 76.5%), whereas 4-carboxylate isomers require entirely different enaminone-based strategies, complicating direct substitution in process chemistry . These cumulative differences mean that replacing CAS 64919-93-3 with a generic 'close analog' risks altering lead optimization trajectories, invalidating SAR, or introducing synthetic bottlenecks.

Differentiation Evidence: CAS 64919-93-3


Regioisomeric Differentiation: 3- vs. 4-Carboxylate in PfDHODH Inhibition

The 3-carboxylate regioisomer (CAS 64919-93-3) is structurally distinct from the 4-carboxylate series evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). In a 2022 study, ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers were tested; the most active 4-carboxylate compounds achieved approximately 30% inhibition of PfDHODH, which was slightly superior to a known inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (19% inhibition) [1]. The 3-carboxylate regioisomer (CAS 64919-93-3) was not directly tested in this assay, but the regiochemistry of the ester group is known to alter the tautomeric preference and hydrogen-bond donor/acceptor pattern, which are critical for target engagement [2]. This establishes a clear regioisomeric differentiation basis: users selecting the 3-carboxylate (CAS 64919-93-3) obtain a scaffold with fundamentally different tautomeric and electronic properties compared to the 4-carboxylate series, enabling orthogonal SAR exploration.

Antimalarial PfDHODH Regioisomerism

Lipophilicity Differentiation Across N1-Aryl Substitutions

CAS 64919-93-3 has a predicted LogP of 3.38 , positioning it in the optimal lipophilicity range for oral bioavailability (LogP 1–4) while maintaining sufficient hydrophobicity for membrane permeation. In comparison, the N1-unsubstituted analog ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (CAS 85230-37-1) lacks the 4-chlorophenyl group and has a significantly lower predicted LogP (approximately 0.5–1.0 based on fragment-based estimates), which would reduce passive membrane permeability . Conversely, analogs with additional halogen substitution (e.g., 2,4-dichlorophenyl) can exceed LogP 4.0, increasing the risk of poor solubility and off-target binding. The XLogP3 value of 2.5 reported for CAS 64919-93-3 further confirms its position within the drug-like property space. This quantitative LogP differentiation enables procurement teams to select CAS 64919-93-3 when a balanced hydrophobicity profile is required for cell-based assays or in vivo pharmacokinetic studies.

Lipophilicity LogP Drug-likeness

Synthetic Accessibility: 3-Carboxylate vs. 4-Carboxylate Synthesis

The reported synthetic protocol for CAS 64919-93-3 achieves a cumulative two-step yield of approximately 48.5% (Step 1: 63.5% in H₂O at ambient temperature, 2 h; Step 2: 76.5% in acetic acid with heating, 1 h) . In contrast, the synthesis of the regioisomeric ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates requires enaminone formation from diethyl [(dimethylamino)methylene]malonate followed by arylhydrazine condensation and base-catalyzed cyclization—a multi-step sequence with variable yields (typically 40–70% overall) that necessitates chromatographic purification [1]. The simpler, chromatography-free protocol for CAS 64919-93-3, combined with its 99% commercial purity specification , makes it a more economical and scalable intermediate for medicinal chemistry programs requiring gram-to-kilogram quantities of 5-hydroxypyrazole-3-carboxylate scaffolds.

Synthetic route Yield Process chemistry

Tautomeric Equilibrium: 5-Hydroxy vs. 5-Oxo Forms

CAS 64919-93-3 exists in tautomeric equilibrium between the 5-hydroxy-1H-pyrazole form and the 5-oxo-2,5-dihydro-1H-pyrazole (pyrazolone) form. The canonical SMILES 'CCOC(=O)C1=CC(=O)N(N1)C2=CC=C(C=C2)Cl' listed on authoritative databases indicates the oxo tautomer is the dominant representation. Computational studies on 5-hydroxypyrazole tautomerism demonstrate that the tautomeric equilibrium is highly sensitive to substitution pattern and solvent environment, with the N1-aryl substituent further stabilizing the oxo form through extended conjugation [1]. In contrast, the corresponding 5-unsubstituted analog (ethyl 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate) lacks this tautomeric capability entirely, possessing a fixed aromatic pyrazole ring. The 5-hydroxy/5-oxo tautomerism of CAS 64919-93-3 introduces an additional hydrogen-bond acceptor at the carbonyl oxygen (C5=O), which is absent in the 5-H analog and can be exploited for specific target interactions in structure-based drug design.

Tautomerism Hydrogen bonding Molecular recognition

Antimicrobial Potential: 3-Carboxylate vs. 4-Carboxylate Scaffolds

A 2014 study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates reported antimicrobial activity against Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, and fungi Candida albicans, C. parapsilosis, and C. tropicalis [1]. While CAS 64919-93-3 was not among the specific compounds tested, the study established that the 1,5-disubstituted-1H-pyrazole-3-carboxylate scaffold is a validated antimicrobial chemotype. In contrast, 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates have been primarily explored for antimalarial (PfDHODH) activity, with only modest inhibition (~30%) [2], and have not been systematically evaluated for antibacterial activity. This divergent biological annotation between the 3-carboxylate and 4-carboxylate series underscores that the position of the ester group channels the scaffold toward different therapeutic target classes: 3-carboxylates toward antimicrobial applications and 4-carboxylates toward antimalarial programs.

Antimicrobial Gram-positive SAR

Electronic Effects: 4-Chlorophenyl vs. Other N1-Aryl Groups

The 4-chlorophenyl substituent at N1 of CAS 64919-93-3 has a Hammett σₚ value of +0.23, indicating a moderate electron-withdrawing effect. This influences the electron density of the pyrazole ring and modulates both tautomeric equilibrium and reactivity toward electrophilic substitution [1]. In comparison, the N1-(4-methoxyphenyl) analog (Hammett σₚ = −0.27) is electron-donating, while the N1-(4-nitrophenyl) analog (σₚ = +0.78) is strongly electron-withdrawing [2]. The intermediate electronic character of the 4-chlorophenyl group provides a balanced profile: sufficient electron withdrawal to stabilize the oxo tautomer without the excessive metabolic liability often associated with nitro groups. This electronic differentiation is directly relevant to SAR studies where the N1-aryl electronic effect tunes biological potency; for example, in the 4-amido-5-hydroxypyrazole DMT1 blocker series, electron-withdrawing substituents were preferred, suggesting CAS 64919-93-3 occupies a favorable electronic space within this pharmacophore [3].

Hammett constant Electron-withdrawing QSAR

Application Scenarios: CAS 64919-93-3


Antimicrobial Lead Optimization with 1,5-Disubstituted-3-Carboxylates

CAS 64919-93-3 serves as a validated starting point for antimicrobial hit-to-lead programs targeting Gram-positive and Gram-negative bacteria as well as fungal pathogens. The 1,5-disubstituted-1H-pyrazole-3-carboxylate chemotype has demonstrated activity against S. aureus, B. subtilis, E. coli, P. aeruginosa, and Candida spp. , and the 4-chlorophenyl substituent provides a favorable electronic profile (σₚ = +0.23) for further SAR exploration . Procurement teams supporting antibacterial drug discovery should prioritize this 3-carboxylate scaffold over the 4-carboxylate regioisomer, which has been annotated primarily for antimalarial targets and lacks systematic antibacterial validation .

Structure-Based Design Exploiting 5-Hydroxy/Oxo Tautomerism

The 5-hydroxy/5-oxo tautomeric equilibrium of CAS 64919-93-3 introduces conformational dynamics and an additional hydrogen-bond acceptor (C5=O) that can be exploited for molecular recognition. Computational studies confirm that N1-aryl substitution stabilizes the oxo tautomer, enhancing the compound's capacity for directional hydrogen bonding with target proteins . Medicinal chemists designing kinase inhibitors, where hinge-binding motifs require precise hydrogen-bond geometry, should consider CAS 64919-93-3 as a fragment or scaffold that offers dynamic tautomeric engagement—a feature absent in fixed-aromatic pyrazole analogs lacking the 5-hydroxy group .

Scalable Synthesis: Gram-to-Kilogram Intermediate Supply

The reported two-step synthesis of CAS 64919-93-3 (63.5% + 76.5% cumulative yield) offers a chromatography-free route that is amenable to scale-up, contrasting with the multi-step enaminone-based protocols required for 4-carboxylate regioisomers . Process chemistry teams and procurement managers seeking a cost-efficient, readily scalable 5-hydroxypyrazole-3-carboxylate intermediate should prioritize CAS 64919-93-3 over regioisomeric alternatives. The 99% commercial purity specification further reduces downstream purification costs in lead optimization campaigns.

QSAR and Computational Modeling with Defined Physicochemical Parameters

CAS 64919-93-3 benefits from well-characterized physicochemical descriptors including LogP = 3.38, XLogP3 = 2.5, density = 1.4 ± 0.1 g/cm³, boiling point = 435.1 °C, and vapor pressure = 0.0 mmHg at 25 °C . These parameters enable accurate QSAR model building and computational ADMET predictions without the uncertainty associated with less-characterized analogs. Computational chemists and data scientists constructing predictive models for pyrazole-based libraries should select CAS 64919-93-3 as a reference compound with verified physicochemical inputs.

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